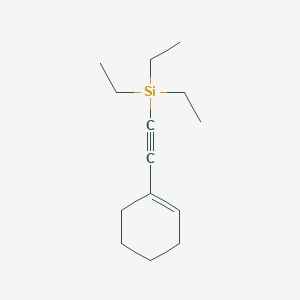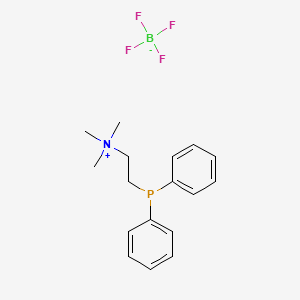
Tetraethylammonium trichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraethylammonium trichloride (TEA-TC) is an organic compound with a molecular formula of C8H20Cl3N. It is a quaternary ammonium salt with a tetraethylammonium cation and a trichloride anion. TEA-TC is a colorless, volatile liquid and is soluble in both organic and aqueous solvents. It is an important reagent in organic synthesis and has a variety of applications in chemical research.
Aplicaciones Científicas De Investigación
Applications in Cell Biology and Apoptosis
HeLa Cell Apoptosis Induction : Tetraethylammonium (TEA) has been identified as a broad potassium channel blocker used in neuron research. It has demonstrated capabilities in inducing apoptosis in HeLa cells. Several methods, including proteomics, biological assays, and flow cytometry, have validated its role in the apoptotic process. This research opens pathways to understanding TEA's molecular mechanisms in inducing cytotoxicity and its potential as an anticancer drug (Huang, Huang, & Huang, 2013).
Applications in Material Sciences
Textile Modification : Tetraethylammonium has been used to modify cotton fabric in combination with tetraethoxysilane and triclosan or quaternary ammonium salt. The modifications aim to impart biocidal and hydrophobic properties, finding applications in human health-related materials like insoles, wound dressings, and protective clothing (Foksowicz-Flaczyk, Walentowska, Przybylak, & Maciejewski, 2016).
Thermal Properties Analysis : The thermal decomposition properties of tetraethylammonium variants have been studied, contributing to our understanding of their stability and potential applications in various industries (Wyrzykowski, Pattek-Janczyk, Maniecki, Zaremba, & Warnke, 2008).
Applications in Electrochemistry
Ion Transfer Kinetics : Research on the kinetics of tetraethylammonium ion transfer across the water/1,2-dichloroethane interface provides insights into ion transport mechanisms, crucial for advancements in electrochemical applications (Silver, Holub, & Mareček, 2014).
Electrodeposition of Amorphous Silicon : The use of tetraethylammonium chloride in the electrodeposition of amorphous silicon from non-oxygenated organic solvents has been studied, shedding light on the formation of silicon layers with varying porosity and stability, essential for semiconductor and solar cell technologies (Bechelany, Elias, Brodard, Michler, & Philippe, 2012).
Applications in Pharmacology and Medical Research
Ganglionic Blocking Agents and Antihypertensive Therapy : Tetraethylammonium has a historical significance in pharmacology, particularly in the development of ganglionic blocking agents, contributing to the advancement of antihypertensive therapy (Acheson & Cohen, 2015).
Propiedades
InChI |
InChI=1S/C8H20N.Cl3/c1-5-9(6-2,7-3)8-4;1-3-2/h5-8H2,1-4H3;/q+1;-1 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJACJWSDMBREZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC.Cl[Cl-]Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Potassium [1,1'-biphenyl]-3-yltrifluoroborate](/img/structure/B6300942.png)

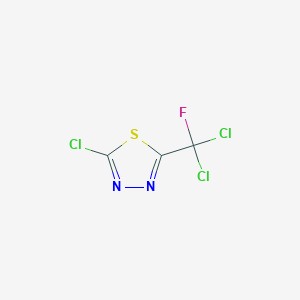
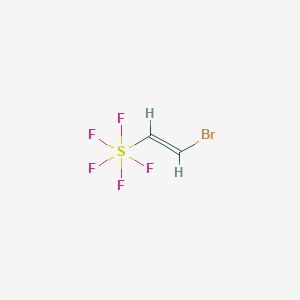
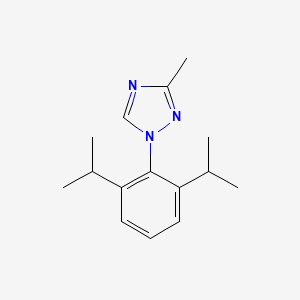
![[S(R)]-N-[(1R)-1-[2-(diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6300971.png)
![(2,5-DiMe-pyrrol-1-yl)(2,2'',4,4'',6,6''-hexaMe[1,1':3',1''-terphenyl]-2'-olato)(2-Me-2-Ph-propylidene)[perfluoroanilinato]Mo](/img/structure/B6300978.png)
![[2,6-Bis(1-methylethyl)benzenaminato(2-)][(1R)-3,3'-dibromo-2'-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalen]-2-olato-kO](2,5-dimethyl-1H-pyrrol-1-yl)(2-methyl-2-phenylpropylidene) molybdenum (VI)](/img/structure/B6300979.png)
